tert-Butyl 2-[(cyclopentylamino)methyl]pyrrolidine-1-carboxylate tert-Butyl 2-[(cyclopentylamino)methyl]pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16197081
InChI: InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-10-6-9-13(17)11-16-12-7-4-5-8-12/h12-13,16H,4-11H2,1-3H3
SMILES:
Molecular Formula: C15H28N2O2
Molecular Weight: 268.39 g/mol

tert-Butyl 2-[(cyclopentylamino)methyl]pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC16197081

Molecular Formula: C15H28N2O2

Molecular Weight: 268.39 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 2-[(cyclopentylamino)methyl]pyrrolidine-1-carboxylate -

Specification

Molecular Formula C15H28N2O2
Molecular Weight 268.39 g/mol
IUPAC Name tert-butyl 2-[(cyclopentylamino)methyl]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-10-6-9-13(17)11-16-12-7-4-5-8-12/h12-13,16H,4-11H2,1-3H3
Standard InChI Key OATXTNDHVSRXHK-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCCC1CNC2CCCC2

Introduction

Structural Characterization and Nomenclature

tert-Butyl 2-[(cyclopentylamino)methyl]pyrrolidine-1-carboxylate (IUPAC name: tert-butyl 2-{[(cyclopentyl)amino]methyl}pyrrolidine-1-carboxylate) belongs to the class of N-Boc-protected pyrrolidine derivatives. Its structure comprises:

  • A pyrrolidine ring (5-membered saturated nitrogen heterocycle) at the core.

  • A tert-butoxycarbonyl (Boc) group at the 1-position, serving as a protective moiety for the secondary amine.

  • A cyclopentylamino-methyl side chain at the 2-position, introducing steric bulk and hydrogen-bonding potential.

The Boc group enhances solubility in organic solvents and stabilizes the compound during synthetic manipulations . Cyclopentylamine derivatives are frequently employed in drug discovery due to their conformational rigidity and metabolic stability .

Synthetic Pathways and Reaction Optimization

Precursor Synthesis: tert-Butyl 2-(Hydroxymethyl)pyrrolidine-1-carboxylate

The hydroxymethyl-pyrrolidine intermediate is critical for synthesizing the target compound. Key methods include:

Method A: Boc Protection of Pyrrolidinemethanol

  • Reagents: Pyrrolidin-2-ylmethanol, di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA), dichloromethane (DCM) .

  • Conditions: Room temperature, 16 hours.

  • Yield: 90–98% .

  • Mechanism: Nucleophilic attack by the pyrrolidine nitrogen on Boc₂O, followed by deprotonation.

Representative Data:

ParameterValueSource
Reaction Time16 h
SolventDCM
Temperature20°C
PurificationSilica chromatography (MeOH/CH₂Cl₂)

Method B: Borane-THF Reduction of Proline Derivatives

  • Reagents: DL-Proline, borane-THF, Boc₂O, potassium carbonate .

  • Conditions: Reflux in THF/water.

  • Yield: 76% .

  • Advantage: Avoids pre-formed pyrrolidinemethanol.

Functionalization to Cyclopentylamino Derivative

Conversion of the hydroxymethyl group to the cyclopentylamino-methyl side chain likely involves:

Step 1: Activation of Hydroxyl Group

  • Reagents: Methanesulfonyl chloride (MsCl), TEA, ethyl acetate .

  • Conditions: 0°C, 2 hours.

  • Product: Mesylate intermediate.

Step 2: Nucleophilic Substitution with Cyclopentylamine

  • Reagents: Cyclopentylamine, cesium carbonate (Cs₂CO₃), DMF/DMSO .

  • Conditions: 110°C, 16 hours.

  • Mechanism: SN2 displacement of mesylate by cyclopentylamine.

Hypothetical Optimization Table:

ParameterValueRationale
BaseCs₂CO₃Enhances nucleophilicity
SolventDMSO/DMF (1:1)Polar aprotic medium
Temperature110°CAccelerates substitution

Physicochemical and Pharmacokinetic Properties

Calculated Properties (Analog-Based Predictions)

Using tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate as a reference:

PropertyValueMethod
Molecular Weight~281.38 g/mol-
Log P (octanol/water)1.19 (predicted)XLOGP3
Water Solubility4.9–29.8 mg/mLSILICOS-IT
TPSA49.77 Ų

ADMET Profile

  • GI Absorption: High (predicted) .

  • BBB Permeation: Likely due to moderate Log P and TPSA <60 Ų .

  • CYP Inhibition: Low risk (no alert for major CYP isoforms) .

Applications in Pharmaceutical Research

Role in Kinase Inhibitor Development

Pyrrolidine-carboxylates are key intermediates in synthesizing kinase inhibitors. For example:

  • JAK/STAT Pathway Inhibitors: Analogous structures show nanomolar IC₅₀ values .

  • Anticancer Agents: Cyclopentylamine moieties improve target selectivity by occupying hydrophobic pockets .

Antibacterial and Antiviral Activity

Boc-protected pyrrolidines exhibit:

  • MIC Values: 2–8 µg/mL against S. aureus and E. coli .

  • Viral Entry Inhibition: Blocking host-cell receptors in enveloped viruses .

Challenges and Future Directions

Synthetic Hurdles

  • Steric Hindrance: Bulky cyclopentyl group may impede substitution reactions.

  • Racemization Risk: Chiral center at C2 requires asymmetric synthesis or resolution.

Computational Modeling Opportunities

  • Docking Studies: To predict binding affinity for kinase targets.

  • QSAR Analysis: Correlating substituent effects with bioactivity.

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